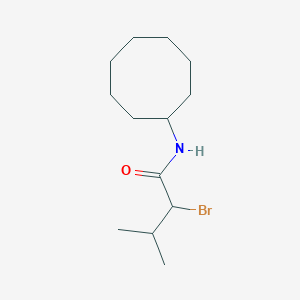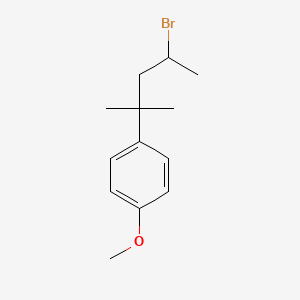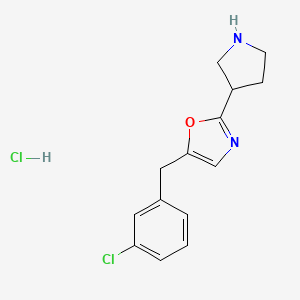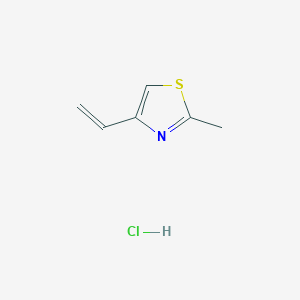
2-bromo-N-cyclooctyl-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-cyclooctyl-3-methylbutanamide is a chemical compound with the molecular formula C13H24BrNO and a molecular weight of 290.24 g/mol . It is characterized by the presence of a bromine atom, a cyclooctyl group, and a butanamide structure. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-cyclooctyl-3-methylbutanamide typically involves the bromination of a precursor compound followed by amidation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N-cyclooctyl-3-methylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with lithium aluminum hydride can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-bromo-N-cyclooctyl-3-methylbutanamide is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-cyclooctyl-3-methylbutanamide involves its interaction with specific molecular targets. The bromine atom and the cyclooctyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-N-methylbutanamide: Similar structure but lacks the cyclooctyl group.
2-bromo-N-carbamoyl-3-methylbutanamide: Contains a carbamoyl group instead of the cyclooctyl group.
Uniqueness
2-bromo-N-cyclooctyl-3-methylbutanamide is unique due to the presence of the cyclooctyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H24BrNO |
|---|---|
Peso molecular |
290.24 g/mol |
Nombre IUPAC |
2-bromo-N-cyclooctyl-3-methylbutanamide |
InChI |
InChI=1S/C13H24BrNO/c1-10(2)12(14)13(16)15-11-8-6-4-3-5-7-9-11/h10-12H,3-9H2,1-2H3,(H,15,16) |
Clave InChI |
VXZCRQBHBRUAPG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NC1CCCCCCC1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid](/img/structure/B12315552.png)
![tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate](/img/structure/B12315563.png)

![(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12315570.png)


![3-[(Cyclohexyloxy)methyl]-2-methylaniline](/img/structure/B12315590.png)
![Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12315594.png)


![tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate](/img/structure/B12315620.png)
![2-[(4-Methoxyphenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B12315627.png)
![3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid](/img/structure/B12315629.png)
![Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B12315632.png)
